REACTION_CXSMILES
|
[CH3:1][O:2][SiH:3]([O:6][CH3:7])[O:4][CH3:5].[CH2:8]([NH:10][CH2:11][C:12](=[CH2:14])[CH3:13])[CH3:9].CO>C1(C)C=CC=CC=1>[CH2:8]([NH:10][CH2:11][CH:12]([CH3:14])[CH2:13][Si:3]([O:6][CH3:7])([O:4][CH3:5])[O:2][CH3:1])[CH3:9]
|
Name
|
|
Quantity
|
220 g
|
Type
|
reactant
|
Smiles
|
CO[SiH](OC)OC
|
Name
|
platinum tris(divinyltetramethyl disiloxane)diplatinum (0)
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
Pt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C(C)NCC(C)=C
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
68 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A one-liter three-neck round bottom flask was equipped with a magnetic stir bar
|
Type
|
ADDITION
|
Details
|
standard heating mantle, thermocouple, addition funnel, condenser and N2 inlet/bubbler
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
the contents were heated to 90° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained at this temperature for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The temperature was then increased to 105° C.
|
Type
|
WAIT
|
Details
|
held for 4.5 hrs
|
Duration
|
4.5 h
|
Type
|
CUSTOM
|
Details
|
Upon completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
gently heated
|
Type
|
DISTILLATION
|
Details
|
to distillation
|
Type
|
CUSTOM
|
Details
|
Final purification
|
Type
|
DISTILLATION
|
Details
|
via vacuum distillation
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)NCC(C[Si](OC)(OC)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.24 mol | |
AMOUNT: MASS | 273 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |